N-(3-(pyridin-3-yl(pyrrolidin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
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Description
Synthesis Analysis
The synthetic routes to PTBTA involve intricate steps. Researchers have explored both ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . These strategies allow for the creation of diverse PTBTA derivatives.
Molecular Structure Analysis
The three-dimensional arrangement of atoms in PTBTA significantly influences its properties. The stereogenicity of carbons within the pyrrolidine ring leads to different biological profiles of drug candidates. Spatial orientation and stereoisomers play a crucial role in binding to enantioselective proteins .
Future Directions
Properties
IUPAC Name |
N-[3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14(24)22-20-18(16-8-2-3-9-17(16)25-20)19(23-11-4-5-12-23)15-7-6-10-21-13-15/h6-7,10,13,19H,2-5,8-9,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGJTHCMFLRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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